molecular formula C22H21ClN6O2 B2630229 1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251626-79-5

1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2630229
CAS RN: 1251626-79-5
M. Wt: 436.9
InChI Key: YPCRIVKSORAGQW-UHFFFAOYSA-N
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Description

The compound “1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-chlorobenzyl)-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups . It has an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The tert-butyl group is a common substituent in organic chemistry . The compound also contains a pyridyl group (a derivative of pyridine), a chlorobenzyl group, and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques like X-ray crystallography can provide detailed information about the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is synthesized through a one-step reaction by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine. The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . Its chemical structure includes a pyridine ring, an imidazole ring, and a tert-butyl group, which significantly influences its reactivity and properties.

Biological Activity and Medicinal Applications

Crizotinib Intermediate: The compound serves as an important intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies. Crizotinib targets ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) kinases, inhibiting their activity and impeding cancer cell growth .

Stabilizer in Polyolefins

Food Contact Materials: The compound is used as a stabilizer in polyolefins (such as plastics) for food contact materials. It is intended for short-term contact at high temperatures and long-term storage at or below room temperature .

Unique Reactivity of the Tert-Butyl Group

The tert-butyl group in this compound exhibits unique reactivity patterns. It has been studied extensively in various contexts:

Crystallography and Photophysical Properties

Using X-ray crystallography and UV-vis spectroscopy, researchers have explored how substituent size and ring substitution pattern affect the geometry and photophysical properties of related 1,2-dithiolanes. These investigations provide valuable insights into the compound’s behavior .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, particularly if it’s designed to interact with biological systems. For example, many drugs work by interacting with specific proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include computational studies, laboratory experiments, and possibly even clinical trials if the compound is intended for use as a drug .

properties

IUPAC Name

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-22(2,3)21-27-20(31-28-21)15-8-9-18(24-11-15)29-12-17(26-13-29)19(30)25-10-14-6-4-5-7-16(14)23/h4-9,11-13H,10H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCRIVKSORAGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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